Lupeol

Description

This compound has been investigated for the treatment of Acne.

This compound has been reported in Camellia sinensis, Acanthus ilicifolius, and other organisms with data available.

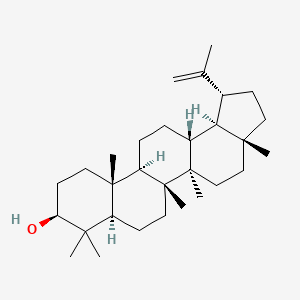

RN given refers to (3beta)-isomer; structure

Structure

3D Structure

Properties

IUPAC Name |

(1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O/c1-19(2)20-11-14-27(5)17-18-29(7)21(25(20)27)9-10-23-28(6)15-13-24(31)26(3,4)22(28)12-16-30(23,29)8/h20-25,31H,1,9-18H2,2-8H3/t20-,21+,22-,23+,24-,25+,27+,28-,29+,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQYXUWHLBZFQQO-QGTGJCAVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901025006 | |

| Record name | Lupeol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901025006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Very soluble in ethanol, acetone, chloroform, Freely soluble in ether, benzene, petroleum ether, warm alcohol. Practically insoluble in dilute acid and alkalies. | |

| Record name | LUPEOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7687 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.9457 g/cu cm at 218 °C | |

| Record name | LUPEOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7687 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Needles from alcohol, acetone | |

CAS No. |

545-47-1 | |

| Record name | Lupeol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=545-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lupeol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000545471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lupeol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12622 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lupeol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90487 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Lupeol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901025006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lup-20(29)-en-3-ol, (3β)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.082 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LUPEOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O268W13H3O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LUPEOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7687 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Unlocking the Potential of Lupeol: A Technical Guide to High-Yield Natural Sources

For Researchers, Scientists, and Drug Development Professionals

Lupeol, a pentacyclic triterpenoid, has garnered significant attention within the scientific community for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and chemopreventive properties. As research into its therapeutic applications intensifies, the identification of natural sources with high this compound content and the standardization of extraction and quantification protocols have become paramount. This technical guide provides an in-depth overview of the most promising natural sources of this compound, detailed experimental methodologies for its extraction and analysis, and a visualization of its key signaling pathways.

High-Yield Natural Sources of this compound

This compound is widely distributed throughout the plant kingdom, however, its concentration varies significantly between species and even different parts of the same plant. For researchers and drug development professionals seeking to isolate this compound in commercially viable quantities, focusing on high-yield sources is critical. The following table summarizes quantitative data on this compound content from various natural sources, highlighting the most promising candidates for high-yield extraction.

| Plant Species | Common Name | Plant Part | This compound Yield | Reference(s) |

| Vitellaria paradoxa | Shea Tree | Nut fat (unsaponifiable matter) | 17.4–25.1% of triterpene alcohols | [1] |

| Ficus nitida | Indian Laurel | Leaves | 1.4% w/w | [2] |

| Ficus bengalensis | Banyan Tree | Leaves | 0.8% w/w | [3] |

| Crataeva nurvala | Varuna | Stem Bark | 0.29% w/w | [4] |

| Derris scandens | 40.72 ± 0.40 mg/100 g | [5][6] | ||

| Ficus carica | Common Fig | Leaves | 0.4% w/w | [2] |

| Ficus vest | Leaves | 0.59% w/w | [2] | |

| Ficus microcarpa | Chinese Banyan | 0.027% | [7] | |

| Ulmus spp. | Elm | Bark | 880 µg/g | [8] |

| Aloe vera | Aloe | Dried Leaf | 280 µg/g | [8] |

| Japanese Pear | Twig Bark | 175 µg/g | [9] | |

| Ginseng Oil | Oil | 15.2 mg/100 g | [9] | |

| Mango | Pulp | 1.80 µg/g | [8] | |

| Olive | Fruit | 3 µg/g | [8] |

Experimental Protocols: Extraction and Quantification

Accurate and efficient extraction and quantification of this compound are essential for both research and industrial applications. A variety of methods have been developed, with High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) being the most common for quantification.[9]

Extraction of this compound from Crataeva nurvala Stem Bark

This protocol describes a successive extraction method using a Soxhlet apparatus, which is suitable for obtaining extracts for further purification and analysis.[10][11]

Materials and Equipment:

-

Dried and powdered Crataeva nurvala stem bark

-

Petroleum ether

-

Diethylamine

-

Methanol

-

Soxhlet apparatus

-

Rotary evaporator

-

Whatman filter paper

Procedure:

-

Pack the powdered stem bark into the thimble of the Soxhlet apparatus.

-

Perform successive extractions with petroleum ether, diethylamine, and methanol.

-

For each solvent, continue the extraction until the solvent in the siphon tube is colorless.

-

After each extraction, concentrate the extract using a rotary evaporator.

-

Filter the concentrated extracts through Whatman filter paper.

-

Dry the extracts and store them for further analysis.

Quantification of this compound by High-Performance Thin-Layer Chromatography (HPTLC)

This HPTLC method is suitable for the quantification of this compound in plant extracts, such as those from Crataeva nurvala and Ficus species.[4][7][10]

Materials and Equipment:

-

HPTLC system (e.g., CAMAG) with a TLC scanner

-

Pre-coated silica (B1680970) gel 60 F254 HPTLC plates

-

Standard this compound

-

Methanol (HPLC grade)

-

Toluene

-

Ethyl acetate

-

Formic acid

-

p-Anisaldehyde-sulfuric acid reagent for derivatization

Chromatographic Conditions:

-

Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.

-

Mobile Phase: Toluene:Methanol (9:1, v/v) or Toluene:Ethyl acetate:Formic acid (as per specific validated method).

-

Sample Application: Apply standard and sample solutions as bands on the HPTLC plate.

-

Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.

-

Derivatization: After development, dry the plate and spray with p-anisaldehyde-sulfuric acid reagent, then heat until the spots are visualized.

-

Densitometric Analysis: Scan the plate in a TLC scanner at a specified wavelength (e.g., 540 nm).

-

Quantification: Calculate the amount of this compound in the sample by comparing the peak area with that of the standard.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This HPLC method is a robust technique for the precise quantification of this compound, as demonstrated in the analysis of Derris scandens extract.[5]

Materials and Equipment:

-

HPLC system with a Diode Array Detector (DAD) or UV detector

-

Reversed-phase C18 column (e.g., Accucore™ XL C18, 250 mm × 4.6 mm, 4 µm)

-

Standard this compound

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

Chromatographic Conditions:

-

Column: Accucore™ XL C18 (250 mm × 4.6 mm i.d., 4 μm).[5]

-

Mobile Phase: Isocratic elution with Methanol:Acetonitrile (90:10, v/v).[5]

-

Flow Rate: 1.0 mL/min.[5]

-

Detection: DAD at 210 nm.[5]

-

Injection Volume: 20 μL.[5]

-

Quantification: Prepare a calibration curve using standard this compound solutions of known concentrations. Calculate the this compound content in the samples based on the peak area and the calibration curve.

Signaling Pathways of this compound

This compound exerts its pharmacological effects by modulating various signaling pathways. Understanding these mechanisms is crucial for drug development.

Anti-Inflammatory Pathway: Inhibition of NF-κB Signaling

This compound has been shown to inhibit the pro-inflammatory NF-κB signaling pathway. One mechanism involves the inhibition of the TLR4-PI3K-Akt axis, which prevents the nuclear translocation of the p65 subunit of NF-κB and subsequent transcription of pro-inflammatory cytokines.[1][12]

Caption: this compound inhibits the TLR4-mediated NF-κB signaling pathway.

Anti-Angiogenic and Anti-Cancer Pathway: Downregulation of VEGFR-2 Signaling

This compound can also exert anti-cancer effects by inhibiting angiogenesis. It has been shown to downregulate the expression of Tumor Necrosis Factor-alpha (TNF-α), which in turn reduces the expression of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This disruption of VEGFR-2 signaling inhibits the proliferation, migration, and tube formation of endothelial cells, which are critical processes in angiogenesis.[13][14]

Caption: this compound inhibits angiogenesis by downregulating TNF-α and VEGFR-2 signaling.

Conclusion

This technical guide highlights several high-yield natural sources of this compound, with Shea butter and various Ficus species showing particular promise. The provided experimental protocols for extraction and quantification using HPTLC and HPLC offer a foundation for researchers to develop standardized and reproducible methodologies. Furthermore, the visualization of this compound's modulation of key signaling pathways, such as NF-κB and VEGFR-2, provides a deeper understanding of its therapeutic potential. Continued research focusing on optimizing extraction from these high-yield sources and further elucidating its mechanisms of action will be crucial in translating the promise of this compound into tangible clinical applications.

References

- 1. This compound protects against cardiac hypertrophy via TLR4-PI3K-Akt-NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. ijpcsonline.com [ijpcsonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Quantitative analysis of triterpene this compound and anti-inflammatory potential of the extracts of traditional pain-relieving medicinal plants Derris scandens, Albizia procera, and Diospyros rhodocalyx - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative analysis of triterpene this compound and anti-inflammatory potential of the extracts of traditional pain-relieving medicinal plants Derris scandens, Albizia procera, and Diospyros rhodocalyx - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantifying this compound in Ficus formulations via HPTLC. [wisdomlib.org]

- 8. bepls.com [bepls.com]

- 9. In-depth analysis of this compound: delving into the diverse pharmacological profile - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. omicsonline.org [omicsonline.org]

- 12. researchgate.net [researchgate.net]

- 13. This compound and stigmasterol suppress tumor angiogenesis and inhibit cholangiocarcinoma growth in mice via downregulation of tumor necrosis factor-α - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

The Comprehensive Guide to Lupeol Biosynthesis in Medicinal Plants

A Technical Whitepaper for Researchers and Drug Development Professionals

Executive Summary

Lupeol, a pentacyclic triterpenoid (B12794562), has garnered significant attention within the pharmaceutical and scientific communities for its wide array of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. Found in numerous medicinal plants, the biosynthesis of this compound is a complex process rooted in the isoprenoid pathway. This technical guide provides an in-depth exploration of the this compound biosynthesis pathway, its regulation, and the key enzymes involved. Furthermore, this document offers detailed experimental protocols for the extraction, quantification, and gene expression analysis of this compound, intended to serve as a valuable resource for researchers, scientists, and professionals in drug development.

The Core this compound Biosynthesis Pathway

This compound is synthesized in the cytoplasm of plant cells primarily through the mevalonate (B85504) (MVA) pathway, which converts acetyl-CoA into the fundamental five-carbon isoprenoid precursors. While the methylerythritol phosphate (B84403) (MEP) pathway also produces these precursors in plastids, the MVA pathway is the principal route for cytosolic triterpenoid synthesis.

The biosynthesis of this compound from acetyl-CoA can be delineated into four main stages:

Stage 1: Formation of Mevalonate. The pathway commences with the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, a reaction catalyzed by acetoacetyl-CoA thiolase (AACT). Subsequently, hydroxymethylglutaryl-CoA synthase (HMGS) converts acetoacetyl-CoA to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). The reduction of HMG-CoA to mevalonate by HMG-CoA reductase (HMGR) is a critical rate-limiting step in the MVA pathway.[1]

Stage 2: Synthesis of Isoprenoid Precursors. Mevalonate undergoes two successive phosphorylation reactions catalyzed by mevalonate kinase (MVK) and phosphomevalonate kinase (PMK), followed by a decarboxylation step mediated by mevalonate diphosphate (B83284) decarboxylase (MDD) to yield isopentenyl pyrophosphate (IPP). IPP is then isomerized to its electrophilic isomer, dimethylallyl pyrophosphate (DMAPP), by IPP isomerase (IPPI).

Stage 3: Squalene (B77637) Synthesis. One molecule of DMAPP is condensed with two molecules of IPP in a head-to-tail fashion by farnesyl pyrophosphate synthase (FPPS) to form the 15-carbon intermediate, farnesyl pyrophosphate (FPP). Two molecules of FPP are then joined head-to-head and reduced by squalene synthase (SQS) to produce the 30-carbon linear triterpene precursor, squalene.

Stage 4: Cyclization to this compound. Squalene is first epoxidized to 2,3-oxidosqualene (B107256) by squalene epoxidase (SQE). In the final and committing step, the enzyme this compound synthase (LUS), an oxidosqualene cyclase (OSC), catalyzes the intricate cyclization of 2,3-oxidosqualene to form the pentacyclic structure of this compound.

References

Spectroscopic data and analysis of Lupeol (NMR, IR, Mass Spec)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data and analysis of Lupeol (Lup-20(29)-en-3β-ol), a pentacyclic triterpenoid (B12794562) with significant pharmacological interest. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a centralized resource for the structural characterization of this important natural product.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This data is essential for the identification and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity |

| H-3 | 3.21 | dd |

| H-29a | 4.57 | s |

| H-29b | 4.68 | s |

| H-30 (CH₃) | 1.68 | s |

| CH₃ | 1.00 | s |

| CH₃ | 0.97 | s |

| CH₃ | 0.95 | s |

| CH₃ | 0.83 | s |

| CH₃ | 0.79 | s |

| CH₃ | 0.76 | s |

Data compiled from multiple sources.[1][2]

Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃) [1][2]

| Carbon Assignment | Chemical Shift (δ) ppm |

| C-1 | 38.08 |

| C-2 | 27.43 |

| C-3 | 79.05 |

| C-4 | 38.73 |

| C-5 | 55.33 |

| C-6 | 18.34 |

| C-7 | 34.31 |

| C-8 | 40.86 |

| C-9 | 50.47 |

| C-10 | 37.20 |

| C-11 | 20.95 |

| C-12 | 25.17 |

| C-13 | 38.88 |

| C-14 | 42.86 |

| C-15 | 27.47 |

| C-16 | 35.61 |

| C-17 | 43.02 |

| C-18 | 48.34 |

| C-19 | 48.00 |

| C-20 | 150.98 |

| C-21 | 29.87 |

| C-22 | 40.02 |

| C-23 | 28.00 |

| C-24 | 15.37 |

| C-25 | 16.13 |

| C-26 | 16.00 |

| C-27 | 14.57 |

| C-28 | 18.02 |

| C-29 | 109.33 |

| C-30 | 19.32 |

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3235 - 3433 | O-H (hydroxyl) stretching |

| 2943 - 2850 | C-H (alkane) stretching |

| 1640 - 1663 | C=C (olefinic) stretching |

| 1416 - 1470 | C-H bending |

| 1035 - 1043 | C-O (secondary alcohol) stretching |

| 880 - 889 | =C-H bending (exocyclic methylene) |

Data compiled from multiple sources.[2][3][4][5]

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data for this compound

| m/z Value | Interpretation |

| 426 | Molecular Ion [M]⁺ |

| 409 | [M + H - H₂O]⁺ |

| 218 | Fragment ion (C₁₆H₂₆) |

| 203 | Fragment ion (C₁₅H₂₃) |

Data compiled from multiple sources.[3][4][5][6]

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample purity.

NMR Spectroscopy (¹H and ¹³C)

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃). Deuterated solvents are crucial to avoid large solvent signals in the ¹H NMR spectrum.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

For precise chemical shift referencing, a small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ = 0.00 ppm).

-

-

Instrumentation and Data Acquisition:

-

The spectra are typically recorded on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Use a standard single-pulse experiment.

-

Set the spectral width to approximately 12 ppm, centered around 6 ppm.

-

The acquisition time is typically set between 2-4 seconds with a relaxation delay of 1-5 seconds to ensure full proton relaxation for accurate integration.

-

A sufficient number of scans (e.g., 8-16) should be acquired to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a standard proton-decoupled ¹³C experiment.

-

Set the spectral width to approximately 220 ppm, centered around 110 ppm.

-

Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is required to obtain a spectrum with an adequate signal-to-noise ratio.

-

The acquisition time is typically 1-2 seconds with a relaxation delay of 2-5 seconds.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Reference the spectrum to the TMS signal at 0.00 ppm (for ¹H NMR) or the residual solvent signal of CDCl₃ at 77.16 ppm (for ¹³C NMR).

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the this compound molecule.

Methodology (KBr Pellet Method):

-

Sample Preparation:

-

Grind 1-2 mg of dry, pure this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture should be ground to a very fine powder to minimize light scattering.

-

Place the mixture into a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent KBr pellet.

-

-

Instrumentation and Data Acquisition:

-

Place the KBr pellet in the sample holder of a Fourier Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.

-

The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (LC-MS/MS):

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent such as acetonitrile (B52724) or methanol.

-

For analysis of biological samples (e.g., plasma), a protein precipitation step is typically required. This can be achieved by adding acetonitrile to the plasma sample, followed by vortexing and centrifugation to pellet the precipitated proteins. The supernatant containing this compound is then collected for analysis.

-

-

Instrumentation and Data Acquisition:

-

A liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS) is commonly used.

-

Chromatography:

-

A C18 column is often employed for the separation.

-

The mobile phase typically consists of a gradient of acetonitrile and water containing a small amount of formic acid to aid in ionization.

-

-

Mass Spectrometry:

-

Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) can be used as the ionization source.

-

The mass spectrometer is operated in positive ion mode.

-

For quantification, Multiple Reaction Monitoring (MRM) is often used, monitoring the transition of the precursor ion to a specific product ion (e.g., m/z 409.5 → 137.3).[7]

-

Full scan mass spectra are acquired to identify the molecular ion and characteristic fragment ions.

-

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like this compound, from the initial extraction to final structure elucidation.

References

- 1. eng.uc.edu [eng.uc.edu]

- 2. bepls.com [bepls.com]

- 3. An LC-ESI/MS/MS method for the determination of this compound via precolumn derivatization and its application to pharmacokinetic studies in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journalijcar.org [journalijcar.org]

- 5. researchgate.net [researchgate.net]

- 6. In-depth analysis of this compound: delving into the diverse pharmacological profile - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development and validation of a liquid chromatography-tandem mass spectrometry method for quantification of this compound in plasma and its application to pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Properties of Lupeol: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lupeol, a pentacyclic triterpene, is a bioactive phytochemical found in a variety of edible fruits and medicinal plants, including mango, olive, and dandelion. Possessing a wide spectrum of pharmacological activities, this compound has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, with a focus on its anti-inflammatory, anti-cancer, hepatoprotective, cardioprotective, neuroprotective, anti-diabetic, anti-arthritic, wound healing, and antimicrobial effects. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug discovery and development.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₀H₅₀O | [1] |

| Molecular Weight | 426.72 g/mol | [1] |

| Melting Point | 215-216 °C | [1] |

| Solubility | Poorly soluble in water, soluble in organic solvents like ethanol, methanol, and chloroform. | [1] |

| Bioavailability | Oral bioavailability is reported to be low. | [1] |

Anti-inflammatory Properties

This compound has demonstrated potent anti-inflammatory effects in various in vitro and in vivo models. Its mechanism of action primarily involves the modulation of key inflammatory signaling pathways.

Quantitative Data: Anti-inflammatory Activity of this compound

| Model | Treatment/Dose | Effect | Reference |

| Carrageenan-induced paw edema (rats) | 5-9.37 mg/kg | 57.14% inhibition of edema | [1] |

| 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear edema (mice) | 0.5 and 1 mg/ear (topical) | Significant reduction in edema and myeloperoxidase levels | [1] |

| Lipopolysaccharide (LPS)-stimulated macrophages | 10–100 μM | Decreased production of TNF-α and IL-1β | [1] |

| A23187-stimulated macrophages | Pretreatment | Significantly reduced prostaglandin (B15479496) E2 (PGE2) production | [1] |

| Adjuvant-induced arthritis (rats) | 50 mg/kg/day (oral) | Reduced paw volume and pro-inflammatory cytokine levels (TNF-α, IL-1β, IL-6) | [2] |

| LPS-induced neuroinflammation (cerebellar cultures) | 0.1 μM | Down-regulation of TNF, iNOS, and NLRP3 mRNA expression | [3] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory activity of this compound.

Materials:

-

Male Wistar rats (150-200 g)

-

This compound

-

Carrageenan (1% w/v in saline)

-

Plethysmometer

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Standard drug (e.g., Indomethacin, 10 mg/kg)

Procedure:

-

Animals are fasted overnight with free access to water.

-

Animals are divided into groups: control (vehicle), standard drug, and this compound-treated groups (various doses).

-

This compound or the standard drug is administered orally or intraperitoneally.

-

After a specific pre-treatment time (e.g., 60 minutes), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

-

The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

The percentage inhibition of edema is calculated for each group relative to the control group.

Signaling Pathway: this compound's Inhibition of the NF-κB Pathway

This compound exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes.

Anti-Cancer Properties

This compound exhibits significant anti-proliferative and pro-apoptotic effects against a wide range of cancer cell lines. Its multi-targeted approach involves the modulation of several signaling pathways crucial for cancer cell survival, proliferation, and metastasis.

Quantitative Data: Anti-Cancer Activity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MCF-7 | Breast Cancer | 80 | [4] |

| MDA-MB-231 | Breast Cancer | 62.24 | [5] |

| A427 | Lung Cancer | Not specified, but effective | [6] |

| A549 | Lung Cancer | No significant cytotoxicity, but inhibits migration | [7] |

| HeLa | Cervical Cancer | 37 | [1] |

| PC-3 | Prostate Cancer | Not specified, but effective | [8] |

| SMMC7721 | Hepatocellular Carcinoma | Not specified, but effective | [8] |

| 451Lu | Metastatic Melanoma | 38 | [9] |

| WM35 | Non-metastatic Melanoma | 32 | [9] |

Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Materials:

-

Cancer cell line of interest

-

Normal cell line (for comparison)

-

This compound

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of approximately 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (and a vehicle control) for 24, 48, or 72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Signaling Pathway: this compound's Modulation of the PI3K/Akt Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival and proliferation, and its dysregulation is common in cancer. This compound has been shown to inhibit this pathway, leading to apoptosis in cancer cells.

Hepatoprotective Properties

This compound has demonstrated significant protective effects against liver damage induced by various toxins. Its hepatoprotective activity is attributed to its antioxidant and anti-inflammatory properties.

Quantitative Data: Hepatoprotective Activity of this compound

| Model | Toxin | Treatment/Dose | Effect | Reference |

| Cadmium-induced hepatotoxicity (rats) | Cadmium chloride | 150 mg/kg (oral) | Decreased malondialdehyde levels and improved antioxidant status | [10] |

| Carbon tetrachloride (CCl₄)-induced liver injury (rats) | CCl₄ | Not specified, but effective | Ameliorated hepatocellular necrosis | [11] |

| Pesticide-induced hepatotoxicity (rats) | Malathion, chlorpyrifos, tebuconazole | Not specified, but effective | Demonstrated hepatoprotective effect against degenerative changes | [12] |

Experimental Protocol: Carbon Tetrachloride (CCl₄)-Induced Hepatotoxicity in Rats

Objective: To evaluate the hepatoprotective effect of this compound against CCl₄-induced liver injury.

Materials:

-

Male Wistar rats (180-220 g)

-

This compound

-

Carbon tetrachloride (CCl₄)

-

Olive oil

-

Standard drug (e.g., Silymarin, 100 mg/kg)

-

Biochemical assay kits (for ALT, AST, ALP, etc.)

Procedure:

-

Acclimatize animals for one week.

-

Divide animals into groups: normal control, CCl₄ control, standard drug + CCl₄, and this compound + CCl₄ (various doses).

-

Administer this compound or the standard drug orally for a specified period (e.g., 7 days).

-

On the last day of treatment, induce hepatotoxicity by intraperitoneal injection of CCl₄ (e.g., 1 mL/kg, 1:1 mixture with olive oil), except in the normal control group.

-

After 24 hours of CCl₄ administration, collect blood samples for biochemical analysis (ALT, AST, ALP, total bilirubin).

-

Sacrifice the animals and collect liver tissue for histopathological examination and antioxidant enzyme assays (SOD, CAT, GPx).

Cardioprotective Properties

This compound exhibits protective effects on the cardiovascular system, primarily through its antioxidant, anti-inflammatory, and lipid-lowering activities.

Quantitative Data: Cardioprotective Activity of this compound

| Model | Inducing Agent | Treatment/Dose | Effect | Reference |

| Cyclophosphamide-induced cardiotoxicity (rats) | Cyclophosphamide | 50 mg/kg (oral) for 10 days | Reversed the increase in serum LDH and CPK, and improved cardiac antioxidant status | [11] |

| Hypercholesterolemia (rats) | High-cholesterol diet | Not specified, but effective | Minimized lipid abnormalities and abnormal biochemical changes in the heart | [13] |

| Pressure overload-induced cardiac hypertrophy (mice) | Transverse aortic constriction (TAC) | 50 mg/kg/day (i.g.) for 4 weeks | Prevented morphological changes, cardiac dysfunction, and remodeling | [3] |

Signaling Pathway: this compound's Cardioprotection via TLR4-PI3K-Akt-NF-κB Pathway

In the context of cardiac hypertrophy, this compound has been shown to exert its protective effects by inhibiting the TLR4-PI3K-Akt-NF-κB signaling pathway, thereby reducing inflammation and apoptosis.

Neuroprotective Properties

This compound has shown promise in protecting against neurodegenerative processes by mitigating oxidative stress, neuroinflammation, and apoptosis in the brain.

Quantitative Data: Neuroprotective Activity of this compound

| Model | Inducing Agent | Treatment/Dose | Effect | Reference |

| Amyloid-beta (Aβ)-induced neurotoxicity (mice) | Aβ₁₋₄₂ injection | 50 mg/kg (oral) for 2 weeks | Decreased oxidative stress, neuroinflammation, and memory impairments | [14] |

| LPS-induced neuroinflammation (mice) | Lipopolysaccharide | 50 mg/kg | Inhibited the activation of neuroinflammatory mediators and cytokines | [15] |

Experimental Protocol: Amyloid-Beta (Aβ)-Induced Neurotoxicity in Mice

Objective: To assess the neuroprotective effects of this compound in a mouse model of Alzheimer's disease.

Materials:

-

Male C57BL/6 mice

-

This compound

-

Amyloid-beta (Aβ)₁₋₄₂ peptide

-

Stereotaxic apparatus

-

Behavioral testing equipment (e.g., Morris water maze, Y-maze)

-

Reagents for immunohistochemistry and Western blotting

Procedure:

-

Acclimatize mice and divide them into experimental groups.

-

Administer this compound orally for a specified duration.

-

Induce neurotoxicity by intracerebroventricular (ICV) injection of aggregated Aβ₁₋₄₂ peptide using a stereotaxic apparatus.

-

Conduct behavioral tests (e.g., Morris water maze for spatial learning and memory) at specific time points post-injection.

-

At the end of the experiment, sacrifice the animals and collect brain tissue.

-

Perform histological analysis (e.g., Nissl staining for neuronal loss), immunohistochemistry (e.g., for markers of inflammation and apoptosis), and Western blotting (e.g., for signaling pathway proteins).

Anti-Diabetic Properties

This compound has been reported to possess anti-diabetic properties by improving glucose homeostasis, enhancing insulin (B600854) sensitivity, and protecting pancreatic β-cells.

Quantitative Data: Anti-Diabetic Activity of this compound

| Model | Inducing Agent | Treatment/Dose | Effect | Reference |

| Alloxan-induced diabetic rats | Alloxan | Single therapeutic dose | Reduction in blood glucose levels from 208±6.94 mg/dL to 138.26±10.26 mg/dL | [16] |

| High-fat diet and sucrose-fed diabetic rats | High-fat diet and sucrose | 25 mg/kg/day (oral) for 30 days | Normalized hyperglycemia, dyslipidemia, and hyperinsulinemia; enhanced insulin signaling | [17] |

| Streptozotocin-induced diabetic rats | Streptozotocin | Not specified, but effective | Suppressed the progression of diabetes after 21 days | [18] |

Anti-Arthritic Properties

This compound has demonstrated potential in alleviating the symptoms of arthritis through its anti-inflammatory and immunomodulatory effects.

Quantitative Data: Anti-Arthritic Activity of this compound

| Model | Inducing Agent | Treatment/Dose | Effect | Reference |

| Freund's Complete Adjuvant (FCA)-induced arthritis (rats) | FCA | 50 mg/kg/day (oral) for 4 weeks | Reduced paw volume and levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) | [2] |

Wound Healing Properties

This compound promotes wound healing by modulating inflammation, stimulating cell proliferation and migration, and enhancing collagen deposition.

Quantitative Data: Wound Healing Activity of this compound

| Model | Treatment/Dose | Effect | Reference |

| Excisional wounds (rats) | 0.2% and 0.4% this compound cream (topical) | 89% and 87% increase in wound reduction rate after 14 days, respectively | [19] |

| In vitro scratch wound assay (human epidermal keratinocytes) | 0.1 µg/mL | 59% increase in wound closure rate after 24 hours | [8] |

| In vitro scratch migration assay (human epidermal keratinocytes) | 0.1, 1, and 10 µg/mL | 93-96% increase in migration compared to control | [8] |

Antimicrobial Properties

This compound exhibits broad-spectrum antimicrobial activity against various bacteria and fungi.

Quantitative Data: Antimicrobial Activity of this compound (MIC Values)

| Microorganism | MIC (µg/mL) | Reference |

| Candida parapsilosis complex | 64-512 | [20] |

| Gram-positive and Gram-negative bacteria | 2.5-20 mg/mL (MIC), 5-40 mg/mL (MBC/MFC) | [21][22] |

| Bacillus subtilis (MTCC-4411) | >150 | [23] |

| Staphylococcus aureus (MTCC-96) | >150 | [23] |

| Escherichia coli (MTCC-443) | >150 | [23] |

Conclusion

This compound, a naturally occurring pentacyclic triterpene, demonstrates a remarkable array of pharmacological properties with significant therapeutic potential. Its ability to modulate multiple key signaling pathways, including NF-κB, PI3K/Akt, and MAPK, underscores its pleiotropic effects on various pathological conditions. The comprehensive data presented in this technical guide, including quantitative efficacy data and detailed experimental protocols, provides a solid foundation for further research and development of this compound as a novel therapeutic agent. While the preclinical evidence is compelling, further investigation into its bioavailability, safety profile, and clinical efficacy in human subjects is warranted to translate its promising pharmacological activities into tangible clinical benefits. The diagrams and structured data tables herein are intended to serve as a valuable resource for scientists and researchers dedicated to advancing the field of natural product-based drug discovery.

References

- 1. This compound, A Novel Anti-inflammatory and Anti-cancer Dietary Triterpene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | An updated review deciphering the anticancer potential of pentacyclic triterpene this compound and its nanoformulations [frontiersin.org]

- 5. This compound synergizes with doxorubicin to induce anti-proliferative and apoptotic effects on breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. [PDF] this compound modulates NF-κB and PI3K/Akt pathways and inhibits skin cancer in CD-1 mice | Semantic Scholar [semanticscholar.org]

- 11. Cardioprotective effect of pentacyclic triterpene, this compound and its ester on cyclophosphamide-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scilit.com [scilit.com]

- 13. Protective effect of this compound and its ester on cardiac abnormalities in experimental hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound, a Plant-Derived Triterpenoid, Protects Mice Brains against Aβ-Induced Oxidative Stress and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. In silico and in vitro studies of this compound and iso-orientin as potential antidiabetic agents in a rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Evaluation of antidiabetic and antioxidant potential of this compound in experimental hyperglycaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. From Inflammation to Cutaneous Repair: Topical Application of this compound Improves Skin Wound Healing in Rats by Modulating the Cytokine Levels, NF-κB, Ki-67, Growth Factor Expression, and Distribution of Collagen Fibers - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Antimicrobial and antiparasitic potential of this compound: antifungal effect on the Candida parapsilosis species complex and nematicidal activity against Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ajchem-a.com [ajchem-a.com]

- 22. ajchem-a.com [ajchem-a.com]

- 23. Isolation of this compound, Design and Synthesis of this compound derivatives and their Biological activity – Oriental Journal of Chemistry [orientjchem.org]

Lupeol's Mechanism of Action in Inflammatory Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lupeol, a pentacyclic triterpene found in numerous edible plants, has garnered significant scientific interest for its potent anti-inflammatory properties. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's action in inflammatory diseases. We dissect its intricate interactions with key signaling pathways, including NF-κB, MAPK, JAK-STAT, and the NLRP3 inflammasome, presenting a comprehensive overview for researchers and drug development professionals. This document summarizes key quantitative data, details experimental protocols from seminal studies, and provides visual representations of the core signaling pathways to facilitate a deeper understanding of this compound's therapeutic potential.

Core Anti-Inflammatory Mechanisms of this compound

This compound exerts its anti-inflammatory effects through a multi-targeted approach, modulating several key signaling cascades implicated in the inflammatory response. These mechanisms collectively lead to a reduction in pro-inflammatory cytokine production, decreased immune cell infiltration, and attenuation of oxidative stress.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes. This compound has been shown to be a potent inhibitor of this pathway. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription. This compound intervenes by preventing the phosphorylation and subsequent degradation of IκBα, thereby keeping NF-κB inactive in the cytoplasm. This leads to a significant reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-8.

In nasopharyngeal carcinoma, this compound's anti-inflammatory action is mediated through the AMPK/NF-κB pathway. It has also been shown to inhibit NF-κB signaling in intestinal epithelial cells and macrophages, suggesting its potential in treating inflammatory bowel disease.

Caption: this compound inhibits the NF-κB pathway by preventing IKK-mediated phosphorylation of IκBα.

Modulation of the MAPK Signaling Pathway

Mitogen-activated protein kinases (MAPKs), including p38 and c-Jun N-terminal kinase (JNK), are critical mediators of the inflammatory response. This compound has been shown to inhibit the phosphorylation of p38 MAPK and JNK, which are activated by inflammatory stimuli like LPS. By blocking the activation of these kinases, this compound prevents the downstream signaling that leads to the production of pro-inflammatory cytokines such as TNF-α, iNOS, and IL-1β. This mechanism is particularly relevant in the context of neuroinflammation.

Caption: this compound inhibits the p38/JNK MAPK pathway, preventing pro-inflammatory gene transcription.

Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by activating caspase-1 and processing pro-inflammatory cytokines IL-1β and IL-18. This compound has been found to inhibit the activation of the NLRP3 inflammasome. It is suggested that this compound may interfere with the assembly of the inflammasome complex, thereby preventing caspase-1 activation and the subsequent maturation and release of IL-1β. This mechanism highlights this compound's potential in treating NLRP3-mediated inflammatory conditions.

Caption: this compound disrupts the assembly of the NLRP3 inflammasome, inhibiting IL-1β maturation.

Other Key Signaling Pathways

-

JAK-STAT Pathway: this compound has been shown to decrease the phosphorylation of Signal Transducer and Activator of Transcription 1 (STAT-1). The JAK-STAT pathway is crucial for signaling from a wide array of cytokines and growth factors, and its inhibition by this compound contributes to the suppression of the inflammatory response.

-

Nrf2 Pathway: this compound promotes the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2). Nrf2 is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes. By activating the Nrf2 pathway, this compound enhances the cellular antioxidant defense system, which in turn helps to mitigate inflammation-induced oxidative stress.

-

TLR4-PI3K-Akt Pathway: In the context of cardiac hypertrophy, this compound has been shown to exert its protective effects by inhibiting the Toll-like receptor 4 (TLR4)-phosphatidylinositol 3-kinase (PI3K)-Akt signaling pathway. This inhibition leads to a reduction in inflammatory responses and apoptosis in heart tissue.

Quantitative Data on this compound's Anti-Inflammatory Activity

The anti-inflammatory efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize key findings from the literature.

Table 1: In Vivo Anti-Inflammatory Effects of this compound

| Animal Model | Inflammatory Stimulus | This compound Dose | Observed Effect | Reference |

| Mouse Ear Edema | TPA | 0.5 and 1 mg/ear (topical) | Significant reduction in edema and myeloperoxidase levels. | |

| Carrageenan-induced Paw Edema | Carrageenan | 5-9.37 mg/kg | 57.14% inhibition of edema. | |

| Bronchial Asthma Mouse Model | Ovalbumin | Not specified | Significant reduction in cellularity and eosinophils in broncho-alveolar fluid; reduced mucus production. | |

| Arthritis Mouse Model | Not specified | 12.5–200 mg/kg (oral) | Significant reduction in CD4+ and CD8+ T cell counts and levels of IL-2, IFN-gamma, and IL-4. | |

| Acute Pancreatitis in Mice | Cerulein | 10, 25, or 50 mg/kg (intraperitoneal) | Effective against inflammatory cytokines TNF-α, IL-1, and IL-6. | |

| Viral Myocarditis Mouse Model | Coxsackie virus B3 | 50, 100 mg/kg | Alleviated inflammation brought on by the activation of TLR4. | |

| Acute and Chronic Murine Colitis | DSS | Not specified (oral) | Significantly reduced colitis activity and histologic scores. | |

| LPS-induced Lung Injury in Mice | LPS | 0.5–2 mg/kg (intravenous) | Significantly lowered iNOS expression and TNF-α levels in bronchoalveolar lavage fluid. |

Table 2: In Vitro Anti-Inflammatory Effects of this compound

| Cell Line | Inflammatory Stimulus | This compound Concentration | Observed Effect | Reference |

| Macrophages | LPS | 10–100 μM | Decreased generation of pro-inflammatory cytokines TNF-α and IL-1β. | |

| Human Neutrophils | fMLP | Not specified | Suppressed superoxide (B77818) generation induced by arachidonic acid. | |

| Macrophages and Microglia | LPS | 2.5 to 10 µg/mL | Significantly inhibited iNOS and COX-2 expression in a dose-dependent manner. | |

| Human Intestinal Epithelial Cells (COLO 205) and Murine Macrophages (RAW 264.7) | LPS | Not specified | Strongly suppressed pro-inflammatory cytokine production (IL-8, IL-6, IL-12, TNF-α). | |

| Human Umbilical Vein Endothelial Cells (HUVECs) | LPS | 15–60 μM | Reduced levels of COX-2/PGE2 and iNOS/nitric oxide. | |

| Nasopharyngeal Carcinoma Cells | Not specified | 20 μM and 40 μM | Reduced levels of p-IκBα and nuclear NF-κB p65. |

Experimental Protocols

This section provides a generalized overview of the methodologies employed in the cited studies to investigate the anti-inflammatory effects of this compound. For specific details, please refer to the original publications.

In Vivo Models of Inflammation

-

Carrageenan-Induced Paw Edema:

-

Animals: Typically, male Wistar rats or Swiss albino mice are used.

-

Procedure: A sub-plantar injection of carrageenan (e.g., 0.1 ml of a 1% solution in saline) is administered into the hind paw of the animals.

-

Treatment: this compound is administered orally or intraperitoneally at various doses prior to carrageenan injection. A control group receives the vehicle, and a positive control group may receive a standard anti-inflammatory drug like indomethacin.

-

Measurement: Paw volume is measured at different time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer. The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.

-

-

LPS-Induced Systemic Inflammation:

-

Animals: C57BL/6 mice are commonly used.

-

Procedure: Lipopolysaccharide (LPS) is administered via intraperitoneal injection to induce a systemic inflammatory response.

-

Treatment: this compound is administered (e.g., orally or intravenously) before or after the LPS challenge.

-

Analysis: At a specified time point after LPS injection, animals are euthanized, and blood and/or tissues (e.g., lung, liver, brain) are collected. Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the serum or tissue homogenates are measured using ELISA. Expression of inflammatory mediators (e.g., iNOS, COX-2) in tissues can be analyzed by Western blotting or immunohistochemistry.

-

In Vitro Cell-Based Assays

-

Macrophage Activation Assay:

-

Cell Line: Murine macrophage cell lines like RAW 264.7 or primary peritoneal macrophages are used.

-

Procedure: Cells are seeded in culture plates and allowed to adhere.

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specific duration (e.g., 1-2 hours) before being stimulated with an inflammatory agent like LPS.

-

Analysis:

-

Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the culture supernatant are quantified using ELISA.

-

Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, in the culture medium is measured using the Griess reagent.

-

Western Blot Analysis: Cell lysates are prepared to analyze the protein expression levels of key signaling molecules (e.g., phosphorylated IκBα, p-p38, p-JNK, iNOS, COX-2).

-

-

-

NF-κB Nuclear Translocation Assay:

-

Cell Line: Various cell types, including macrophages or epithelial cells, can be used.

-

Procedure: Cells are treated with this compound and/or an inflammatory stimulus.

-

Analysis:

-

Immunofluorescence: Cells are fixed, permeabilized, and stained with an antibody against the p65 subunit of NF-κB. The subcellular localization of NF-κB is then visualized using fluorescence microscopy.

-

Western Blot of Nuclear and Cytoplasmic Fractions: Nuclear and cytoplasmic extracts are prepared from the treated cells. The levels of NF-κB p65 in each fraction are determined by Western blotting to assess its translocation to the nucleus.

-

-

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflow of experiments designed to evaluate the anti-inflammatory properties of this compound and the logical relationship between its various mechanisms of action.

Caption: A generalized workflow for investigating the anti-inflammatory effects of this compound.

Initial Toxicity Screening of Lupeol in Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial in vitro toxicity screening of Lupeol, a naturally occurring pentacyclic triterpenoid. This compound has garnered significant interest for its potential anti-cancer properties, demonstrating cytotoxic effects across a range of cancer cell lines.[1][2][3][4] This document outlines the methodologies for assessing this compound's impact on cell viability, apoptosis, and cell cycle progression, and summarizes key findings from various studies. Additionally, it details the signaling pathways implicated in this compound-mediated cytotoxicity.

Data Presentation: Quantitative Analysis of this compound's Cytotoxicity

The cytotoxic effects of this compound have been quantified in numerous cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric. The following tables summarize the IC50 values of this compound in various cell lines as determined by MTT and other viability assays.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |

| 451Lu | Metastatic Melanoma | 38 | 72 |

| A-549 | Lung Carcinoma | 50 | 72 |

| AsPC-1 | Pancreatic Adenocarcinoma | Dose-dependent inhibition | Not specified |

| CEM | T-lymphoblastic Leukemia | 50 | 72 |

| G361 | Malignant Melanoma | 50 | 72 |

| HeLa | Cervical Carcinoma | 37 | 72 |

| MCF-7 | Breast Carcinoma | 50 | 72 |

| MCF-7 | Breast Carcinoma | 80 | 24 |

| MCF-7 | Breast Carcinoma | 42.55 | Not specified |

| MDA-MB-231 | Breast Cancer | 62.24 | Not specified |

| PC-3 | Prostate Cancer | Dose-dependent inhibition (50-800 µM) | Not specified |

| RPMI 8226 | Multiple Myeloma | 50 | 72 |

| WM35 | Non-metastatic Melanoma | 32 | 72 |

Note: IC50 values can vary depending on the specific assay conditions and cell line passage number.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of in vitro toxicity studies. The following sections provide step-by-step protocols for the key experiments commonly used in the initial toxicity screening of this compound.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[5][6][7]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: After incubation, carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve to determine the IC50 value.

Cytotoxicity Assessment: LDH Assay

The Lactate Dehydrogenase (LDH) cytotoxicity assay is a colorimetric method used to quantify cell death by measuring the amount of LDH released from damaged cells into the culture medium.[8][9]

Principle: LDH is a stable cytosolic enzyme that is released upon cell lysis. The released LDH catalyzes the conversion of a substrate to a colored product, which can be measured spectrophotometrically.

Protocol:

-

Cell Seeding and Treatment: Seed and treat cells with this compound in a 96-well plate as described for the MTT assay. Include positive controls (cells treated with a lysis buffer) and negative controls (untreated cells).

-

Supernatant Collection: After the incubation period, centrifuge the plate at 400 x g for 5 minutes. Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

-

LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.

-

Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.

-

Stop Reaction: Add a stop solution to each well to terminate the enzymatic reaction.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance values of the treated, untreated, and positive control samples.

Apoptosis Detection: Annexin V/Propidium (B1200493) Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11]

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection.[12] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

Protocol:

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them.

-

Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Nuclear Morphology Assessment: Hoechst 33342 Staining

Hoechst 33342 is a cell-permeant, blue-fluorescent DNA stain used to visualize nuclear morphology and identify apoptotic cells characterized by condensed or fragmented chromatin.[13][14][15]

Principle: Hoechst 33342 binds to the minor groove of DNA. In apoptotic cells, the condensed chromatin stains more brightly than the chromatin in normal cells.

Protocol:

-

Cell Seeding and Treatment: Grow cells on glass coverslips in a multi-well plate and treat with this compound.

-

Staining: Prepare a Hoechst 33342 staining solution (e.g., 5 µg/mL in PBS). Remove the culture medium and add the staining solution to the cells.

-

Incubation: Incubate for 10-15 minutes at room temperature, protected from light.

-

Washing: Remove the staining solution and wash the cells 2-3 times with PBS.

-

Visualization: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope with a UV filter. Apoptotic nuclei will appear smaller, more condensed, and brightly stained.

Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[16][17][18]

Principle: PI is a fluorescent dye that stoichiometrically binds to DNA. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content, allowing for the differentiation of cell cycle phases.

Protocol:

-

Cell Seeding and Treatment: Seed and treat cells with this compound as for other assays.

-

Cell Harvesting and Fixation: Harvest the cells and wash with cold PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing. Incubate on ice for at least 30 minutes or store at -20°C.

-

Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA and prevent its staining by PI. Incubate for 15-30 minutes at 37°C.

-

PI Staining: Add PI staining solution to the cell suspension.

-

Analysis: Analyze the stained cells by flow cytometry. The DNA content is measured, and the percentage of cells in G0/G1, S, and G2/M phases is determined.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and can be employed to investigate the effect of this compound on the expression of proteins involved in apoptosis and cell cycle regulation.[4][19][20]

Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

Protocol:

-

Protein Extraction: After treatment with this compound, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).

-

SDS-PAGE: Denature the protein samples and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Mandatory Visualizations

Experimental Workflow and Signaling Pathways

To visually represent the experimental process and the molecular mechanisms of this compound's action, the following diagrams have been generated using the DOT language.

Conclusion

The initial in vitro toxicity screening of this compound consistently demonstrates its cytotoxic and pro-apoptotic effects in a variety of cancer cell lines. The data suggests that this compound induces cell death through the modulation of multiple signaling pathways, including the PI3K/Akt and Ras/MAPK pathways, and by regulating key proteins involved in cell cycle progression and apoptosis.[16][17] The provided protocols and workflows serve as a guide for researchers to further investigate the anti-cancer potential of this compound and similar natural compounds. Further studies are warranted to elucidate the precise molecular mechanisms and to evaluate the in vivo efficacy and safety of this compound as a potential therapeutic agent.

References

- 1. GFP and Propidium Iodide for Cell Cycle Analysis | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]

- 2. ucl.ac.uk [ucl.ac.uk]

- 3. benchchem.com [benchchem.com]

- 4. Western Blot Protocol | Proteintech Group [ptglab.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. 3hbiomedical.com [3hbiomedical.com]

- 9. scientificlabs.co.uk [scientificlabs.co.uk]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. benchchem.com [benchchem.com]

- 14. Analyzing Cell Death by Nuclear Staining with Hoechst 33342 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. Flow cytometry with PI staining | Abcam [abcam.com]

- 17. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]

- 18. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 19. bosterbio.com [bosterbio.com]

- 20. Western Blot Protocol | Proteintech Group [ptglab.com]

The Discovery and Isolation of Lupeol from Novel Plant Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lupeol, a pentacyclic triterpenoid, has garnered significant attention in the scientific community for its diverse pharmacological properties, including anti-inflammatory, anti-cancer, and cholesterol-lowering effects.[1] While traditionally known to be present in common fruits and vegetables like mangoes, olives, and grapes, recent research has focused on the discovery and isolation of this compound from novel plant species, unearthing new and potentially richer sources of this valuable compound. This guide provides an in-depth technical overview of the recent discoveries of this compound in novel plant species, detailed methodologies for its extraction and isolation, and an exploration of its key signaling pathways.

Novel Plant Sources of this compound and Quantitative Analysis

Recent phytochemical investigations have identified several new plant sources of this compound, some of which exhibit significantly high concentrations of the compound. The systematic exploration of diverse flora continues to reveal previously unknown reservoirs of this potent triterpenoid. The quantitative data from these discoveries are crucial for identifying promising candidates for large-scale extraction and pharmaceutical development. A summary of this compound content in some recently explored plant species is presented in Table 1.

| Plant Species | Plant Part | Extraction Method | Solvent | This compound Yield/Content | Reference |

| Walsura trifoliata | Leaves | Soxhlet Extraction | Chloroform (B151607) | Not explicitly quantified, but isolated for the first time. | |

| Vernonanthura ferruginea | Leaves | Maceration | Chloroform | Not explicitly quantified, but isolated. | |

| Coccoloba uvifera | Leaves | Sonication | n-Hexane | 0.77 mg per gram of dried fraction (77% purity in the fraction). | [2] |

| Derris scandens | Not specified | Soxhlet Extraction | Ethanol | 32.79 ± 0.91 mg/100 g of crude drug. | [3] |

| Albizia procera | Not specified | Soxhlet Extraction | Ethanol | 21.44 ± 0.89 mg/100 g of crude drug. | [3] |

| Diospyros rhodocalyx | Not specified | Soxhlet Extraction | Ethanol | 40.72 ± 0.40 mg/100 g of crude drug. | [3] |

| Carissa congesta | Roots | Cold Extraction | Petroleum Ether | 1.8% (w/w). | [1] |

| Zanthoxylum monogynum | Stem Bark | Maceration | Hexane | 9.8 g. | [1] |

| Betula alnoides | Not specified | Not specified | Ethyl Acetate (B1210297) | 0.0168%. | [1] |

| Alstonia scholaris | Stem Bark | Not specified | Not specified | 0.369 ± 0.01%. | [1] |

Table 1: Quantitative Analysis of this compound in Novel and Recently Studied Plant Species

Experimental Protocols: From Plant Material to Purified this compound

The successful isolation of this compound necessitates a systematic workflow, encompassing extraction, fractionation, and purification. Below are detailed methodologies for these key experimental stages.

Experimental Workflow for this compound Isolation

Caption: General workflow for the isolation and purification of this compound.

Extraction of this compound from Walsura trifoliata Leaves (Soxhlet Method)

This protocol is adapted from the methodology described for the first-time isolation of this compound from Walsura trifoliata.[4]

Materials:

-

Dried and coarsely powdered leaves of Walsura trifoliata (1 kg)

-

Chloroform

-

Soxhlet apparatus

-

Round bottom flask

-

Heating mantle

-

Rotary evaporator

Procedure:

-

Place 1 kg of the coarsely powdered leaves into a large thimble.

-

Insert the thimble into the main chamber of the Soxhlet extractor.

-

Fill the round bottom flask with a sufficient volume of chloroform.

-

Assemble the Soxhlet apparatus and heat the flask using a heating mantle.

-

Allow the extraction to proceed for 12 hours, ensuring continuous siphoning of the solvent.

-

After 12 hours, turn off the heat and allow the apparatus to cool.

-

Collect the chloroform extract from the round bottom flask.

-

Concentrate the extract to dryness using a rotary evaporator to obtain the crude chloroform extract.

Isolation of this compound by Column Chromatography